(1S,2R)-2-Aminocyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461507 | |
| Record name | Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648433-09-4 | |
| Record name | Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Description
A highly efficient and stereoselective method involves the [2+2] photocycloaddition of a chiral bicyclic precursor (perceived as a chiral uracil equivalent) with ethylene to construct the cyclobutane ring. This method yields methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate with excellent enantiomeric excess (>97% ee) and moderate overall yields (33%) for the (1S,2R) isomer.
Key Steps
- The chiral bicyclic compound undergoes UV irradiation in the presence of ethylene gas.
- The [2+2] cycloaddition forms the cyclobutane ring with defined stereochemistry.
- Subsequent functional group manipulations (e.g., deprotection, hydrolysis) yield the target amino acid.
Advantages
- High stereoselectivity and enantiomeric purity.
- Use of a single chiral precursor to access both enantiomers by selective manipulation.
Limitations
- Moderate overall yield.
- Requires specialized photochemical equipment and handling of ethylene gas.
Functional Group Manipulation from Chiral Intermediates
Description
Alternative methods start from racemic or enantiomerically pure cyclobutane derivatives, such as cis- or trans-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acids. These intermediates undergo protection, deprotection, and amide formation steps to afford the desired stereoisomer.
Representative Procedure
- Protection of amino groups with tert-butyloxycarbonyl (Boc) groups.
- Conversion of carboxylic acids to amides or esters.
- Reduction or hydrolysis steps to adjust functional groups.
- Final deprotection and purification by ion exchange chromatography or flash chromatography.
Example Data from Experimental Procedures
| Compound | Yield (%) | Purification Method | Optical Purity | Melting Point (°C) |
|---|---|---|---|---|
| (±)-cis-2-(Boc-amino)cyclobutanecarboxylic acid | 100 | Extraction, drying | Racemic | 169–172 |
| (+)-(1S,2R)-2-(Boc-amino)cyclobutanecarboxamide | 80 | Flash chromatography | >97% ee | Not reported |
| (+)-(1R,2R)-2-(Boc-amino)cyclobutanecarboxylic acid | Not specified | Flash chromatography | >97% ee | Not reported |
| (−)-(1R,2R)-2-aminocyclobutanecarboxylic acid | 84 | Ion exchange chromatography | >97% ee | 152–154 |
Notes
- Sodium in liquid ammonia is used for reductive transformations.
- Acid-base extractions and chromatographic techniques are critical for purification.
- Optical rotations confirm stereochemical integrity.
Comparative Analysis of Methods
| Feature | Photochemical [2+2] Cycloaddition | Functional Group Manipulation from Chiral Intermediates |
|---|---|---|
| Starting Material | Chiral bicyclic uracil equivalent | Racemic or chiral cyclobutane derivatives |
| Stereoselectivity | High (>97% ee) | High (>97% ee) after resolution or stereoselective steps |
| Overall Yield | Moderate (20–33%) | Variable, often higher in individual steps |
| Equipment | Requires UV irradiation setup and ethylene gas | Standard organic synthesis lab equipment |
| Scalability | Limited by photochemical setup | More scalable with standard techniques |
| Purification | Chromatography and crystallization | Chromatography and ion exchange |
Research Findings and Structural Insights
- The synthesized (1S,2R)-2-aminocyclobutane-1-carboxylic acid derivatives have been incorporated into β-peptides, showing defined folding and self-assembly properties, indicating the importance of stereochemical purity in biological applications.
- Structural studies using NMR, IR, and X-ray crystallography confirm the stereochemistry and reveal hydrogen bonding patterns that influence aggregation and crystal packing.
- The synthetic routes allow access to both enantiomers from a common precursor, facilitating studies on stereochemical effects in peptides and other bioactive molecules.
Summary Table of Key Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Aminocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of (1S,2R)-2-aminocyclobutane-1-carboxylic acid typically involves the use of chiral precursors and asymmetric synthesis techniques. For instance, one method employs a [2+2] photocycloaddition reaction starting from a chiral bicyclic compound, yielding high enantiomeric excess (ee) and overall yields . The distinct structure of this compound allows for the formation of intramolecular hydrogen bonds, which contribute to its conformational stability and biological activity .
Drug Discovery
This compound has been explored as a building block in the development of novel pharmaceuticals. Its incorporation into peptide sequences enhances the structural diversity and biological activity of the resulting compounds. For example, hybrid peptides containing this amino acid have shown improved cell penetration and stability due to their unique folding patterns induced by the cyclobutane ring .
Peptidomimetics
The compound is also significant in the design of peptidomimetics. Research indicates that oligomers composed solely of this compound exhibit well-defined secondary structures such as helical formations. These structures arise from the formation of eight-membered hydrogen-bonded rings, which can enhance the biological efficacy of therapeutic peptides .
Materials Science Applications
In materials science, this compound derivatives have been utilized to create new materials with tailored mechanical properties. The rigidity imparted by the cyclobutane structure can be advantageous in developing polymers or materials that require specific mechanical characteristics or thermal stability.
Synthesis and Characterization of Peptides
A study demonstrated the synthesis of bis(cyclobutane) beta-dipeptides using this compound as a key component. The resulting peptides were characterized by NMR spectroscopy and showed significant potential for further development into therapeutic agents due to their enhanced stability and bioactivity .
Evaluation of Cell Penetrating Peptides
Another case involved evaluating the cellular uptake of peptides incorporating this compound. The study found that these peptides exhibited increased internalization in cellular models compared to conventional peptides, suggesting their potential in drug delivery applications .
Tables
Mechanism of Action
The mechanism by which (1S,2R)-2-Aminocyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutane ring structure provides rigidity, which can influence the binding affinity and specificity of the compound. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, facilitating their biological activity.
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Stereoisomers
| Property | (1S,2R)-1 | (1S,2S)-1 | (1R,2S)-1 | (1R,2R)-1 |
|---|---|---|---|---|
| Melting Point (°C) | 128–130 | 152–154 | 126–128 | 103–105 |
| [α]²⁷D (H₂O) | +70 | +99 | -70 | -44* |
| ¹³C NMR (δ, ppm) | 20.9–181.2 | 19.7–180.3 | 20.9–181.2 | N/A |
*Measured in CHCl₃ .
Biological Activity
(1S,2R)-2-Aminocyclobutane-1-carboxylic acid, a cyclic β-amino acid, has gained attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antifungal properties, structural characteristics, and implications in drug design.
Structural Characteristics
This compound is characterized by a four-membered cyclobutane ring with an amino and a carboxylic acid functional group. This configuration allows for unique conformational flexibility and the potential to form intramolecular hydrogen bonds, which can influence its biological activity.
Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antifungal activity. A notable study compared the antifungal efficacy of cispentacin (the natural product derived from this compound) and its stereoisomers against Candida albicans and Candida tropicalis. The results demonstrated that cispentacin showed potent antifungal activity, while its (1S,2R) antipode was inactive in vitro against these fungal strains .
Table 1: Antifungal Activity of Cispentacin and Its Derivatives
| Compound | Activity Against C. albicans | Activity Against C. tropicalis |
|---|---|---|
| Cispentacin | Active | Active |
| (1S,2R)-Cispentacin Antipode | Inactive | Inactive |
| Trans-Diastereomer | Inactive | Inactive |
The mechanism underlying the antifungal activity of cispentacin has been linked to its ability to disrupt protein biosynthesis in fungi. It competitively inhibits isoleucyl-tRNA synthetase, an essential enzyme for fungal growth . This inhibition leads to impaired protein synthesis and ultimately affects the viability of fungal cells.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methodologies, including enantioselective synthesis techniques that yield high enantiomeric excess . The incorporation of this compound into β-peptides has been explored to enhance their biological properties. For example, studies have shown that β-peptides containing this compound exhibit improved structural stability and biological function due to the conformational constraints imposed by the cyclobutane ring .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Antimicrobial Peptides : A study identified novel antimicrobial peptides incorporating this compound that demonstrated broad-spectrum activity against various bacterial strains. The structural rigidity provided by the cyclobutane moiety was crucial for enhancing antimicrobial efficacy .
- Peptide Design : Another investigation focused on designing peptides with enhanced stability and bioactivity by integrating this compound into their sequences. These peptides showed promising results in preclinical models for treating infections caused by resistant strains .
Q & A
Q. What are the established synthetic routes for enantiomerically pure (1S,2R)-2-aminocyclobutane-1-carboxylic acid?
The synthesis typically involves stereoselective [2+2] cycloaddition or resolution of racemic mixtures. A common approach includes:
- Boc-protection : Introducing tert-butyloxycarbonyl (Boc) to the amino group to prevent side reactions during cyclization .
- Cyclization : Using visible light catalysis or transition-metal-mediated reactions to form the strained cyclobutane ring while retaining stereochemistry .
- Deprotection and purification : Treating with trifluoroacetic acid (TFA) to remove Boc, followed by ion-exchange chromatography or recrystallization for enantiomeric purity (>99% confirmed via chiral HPLC) .
Q. How is the stereochemical configuration of this compound validated experimentally?
- X-ray crystallography : Provides definitive proof of absolute configuration by resolving spatial arrangements of atoms .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish cis/trans isomerism in cyclobutane derivatives .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB, with mobile phases optimized for resolution .
Advanced Research Questions
Q. How does the conformational rigidity of this compound influence its incorporation into peptidomimetics?
The cyclobutane ring imposes torsional constraints, favoring specific backbone conformations in peptides. For example:
- β,γ-Hybrid oligomers : Incorporating this amino acid induces helical folding in short peptides (2–12 residues), enhancing cell-penetration efficiency compared to flexible analogs .
- Structure-activity relationships (SAR) : Modifications at the carboxyl or amino group alter hydrogen-bonding networks, impacting target binding (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in stereochemical outcomes during cyclobutane ring formation?
- Catalyst optimization : Chiral ligands in transition-metal catalysts (e.g., Ru or Ir complexes) improve enantioselectivity in photochemical [2+2] cycloadditions .
- Computational modeling : DFT calculations predict transition-state energies to guide solvent and temperature selection, minimizing epimerization .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-diastereomers), while prolonged heating may shift equilibrium toward thermodynamically stable trans-isomers .
Q. How can researchers optimize the scalability of this compound synthesis without compromising enantiopurity?
- Flow chemistry : Continuous reactors enhance reaction control for photochemical steps, reducing side products .
- Solid-phase synthesis : Immobilizing intermediates on resins simplifies purification and enables iterative coupling for peptide derivatives .
- Green solvents : Replacing dichloromethane (DCM) with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield (>85%) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound derivatives?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulae (e.g., CHNO for the parent compound) .
- Circular dichroism (CD) : Detects conformational preferences in peptide backbones under physiological conditions .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, which is critical for storage and handling protocols .
Q. How do researchers address solubility challenges in biological assays involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
